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Compound of Interest

Compound Name: TCH-165

Cat. No.: B611247 Get Quote

Introduction

TCH-165 is a small molecule modulator that enhances the assembly and proteolytic activity of

the 20S proteasome.[1] The proteasome exists in two main forms: the 26S proteasome, which

degrades ubiquitin-tagged proteins, and the 20S proteasome, the core catalytic particle that

primarily degrades intrinsically disordered proteins (IDPs) in a ubiquitin-independent manner.[2]

[3][4] TCH-165 shifts the dynamic equilibrium between these complexes, favoring the formation

of the 20S proteasome. It facilitates an "open-gate" conformation of the 20S proteasome's α-

rings, increasing substrate accessibility to the internal catalytic chamber. This mechanism

enhances the degradation of specific IDPs, many of which are implicated in cancer and

neurodegenerative diseases, such as c-MYC, α-synuclein, and tau. Notably, TCH-165 does not

induce the degradation of structured proteins like GAPDH, making GAPDH a reliable loading

control for Western blot analyses.

These application notes provide a comprehensive guide for researchers utilizing Western

blotting to investigate the effects of TCH-165 on the degradation of target proteins.

Mechanism of Action of TCH-165
TCH-165 modulates the cellular proteasome landscape. It promotes the disassembly of the

26S proteasome into its 20S core particle and 19S regulatory particle components. TCH-165
then binds to the α-ring of the 20S proteasome, inducing a conformational change that opens

the substrate gate. This allows for enhanced recruitment and degradation of intrinsically

disordered proteins (IDPs) into smaller peptides.
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Caption: Mechanism of TCH-165-mediated 20S proteasome activation and IDP degradation.

Quantitative Data Summary
The efficacy of TCH-165 can be characterized by its activity enhancement of the 20S

proteasome's catalytic subunits and its cytotoxic effects on cancer cell lines.

Table 1: Enhancement of 20S Proteasome Catalytic Activities by TCH-165
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Catalytic Site Substrate EC50 / AC200
Maximum Fold
Enhancement

Reference

Chymotrypsin-
like (CT-L)

Suc-LLVY-AMC
4.2 µM (EC50) /
1.5 µM (AC200)

~810% (8.1-
fold)

Trypsin-like

(Tryp-L)
Boc-LRR-AMC

3.2 µM (EC50) /

2.7 µM (AC200)
~500% (5.0-fold)

Caspase-like

(Casp-L)
Z-LLE-AMC

4.7 µM (EC50) /

1.2 µM (AC200)

~1290% (12.9-

fold)

EC50: Half-maximal effective concentration. AC200: Concentration at which TCH-165 doubles

(200%) 20S activity.

Table 2: Cytotoxicity of TCH-165 in Cancer Cell Lines

Cell Line Cancer Type IC50
Incubation
Time

Reference

RPMI-8226
Multiple
Myeloma

1.6 µM / 1.0 µM 72 hours

U-87MG Glioblastoma 2.4 µM 72 hours

CCRF-CEM

Acute

Lymphoblastic

Leukemia

0.9 µM 72 hours

IC50: Half-maximal inhibitory concentration.

Experimental Workflow
The following diagram outlines the key steps for assessing TCH-165-induced protein

degradation using Western blot analysis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b611247?utm_src=pdf-body
https://www.benchchem.com/product/b611247?utm_src=pdf-body
https://www.benchchem.com/product/b611247?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Cell Culture & Treatment
(e.g., RPMI-8226 cells + TCH-165)

2. Cell Lysis
(RIPA buffer + Protease Inhibitors)

3. Protein Quantification
(BCA Assay)

4. Sample Preparation
(Normalize concentration, add Laemmli buffer)

5. SDS-PAGE
(Separate proteins by size)

6. Protein Transfer
(Transfer to PVDF membrane)

7. Immunoblotting
(Blocking, Primary/Secondary Antibodies)

8. Detection & Imaging
(ECL Substrate, Chemiluminescence)

9. Data Analysis
(Densitometry, Normalize to Loading Control)

Click to download full resolution via product page

Caption: Standard workflow for Western blot analysis of TCH-165-mediated protein
degradation.

Detailed Experimental Protocol
This protocol provides a step-by-step method for analyzing the degradation of a target protein

(e.g., c-MYC) in a cancer cell line (e.g., RPMI-8226) following treatment with TCH-165.
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1. Materials and Reagents

Cell Line: RPMI-8226 (multiple myeloma) or other suitable cell line expressing the target

protein.

TCH-165: Prepare a stock solution in DMSO.

Vehicle Control: DMSO.

Cell Culture Media and Reagents: As required for the specific cell line.

Lysis Buffer: RIPA buffer supplemented with a protease inhibitor cocktail.

Protein Assay: BCA Protein Assay Kit.

Sample Buffer: 4x or 5x Laemmli sample buffer.

SDS-PAGE: Precast or hand-cast Tris-glycine gels (e.g., 4-20% gradient).

Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane.

Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20

(TBST).

Primary Antibodies:

Antibody specific to the target protein (e.g., anti-c-MYC).

Antibody for a loading control (e.g., anti-GAPDH, as it is not degraded by TCH-165).

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Wash Buffer: TBST.

2. Cell Culture and Treatment

Culture RPMI-8226 cells to approximately 80% confluency.
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Treat cells with varying concentrations of TCH-165 (e.g., 0, 1, 3, 5, 10 µM) for a

predetermined time (e.g., 4, 8, or 24 hours).

Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest

TCH-165 dose).

(Optional) To confirm proteasome-dependent degradation, pre-treat cells with a proteasome

inhibitor like bortezomib (e.g., 5 µM) for 1 hour before adding TCH-165.

3. Cell Lysis and Protein Quantification

After treatment, harvest the cells by centrifugation.

Wash the cell pellet twice with ice-cold PBS.

Resuspend the pellet in ice-cold RIPA buffer with freshly added protease inhibitors.

Incubate on ice for 15-30 minutes with occasional vortexing.

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell

debris.

Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

Determine the protein concentration of each sample using a BCA assay according to the

manufacturer's protocol.

4. SDS-PAGE and Protein Transfer

Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL) using lysis buffer.

Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature

the proteins.

Load equal amounts of total protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

Separate proteins by electrophoresis.
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Transfer the separated proteins from the gel to a PVDF membrane.

5. Immunodetection

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-

specific antibody binding.

Incubate the membrane with the primary antibody against the target protein (e.g., anti-c-

MYC), diluted in blocking buffer, overnight at 4°C with gentle agitation.

Wash the membrane three times with TBST for 5-10 minutes each.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in

blocking buffer, for 1 hour at room temperature.

Wash the membrane again three times with TBST for 5-10 minutes each.

Apply the ECL substrate to the membrane according to the manufacturer's instructions.

Capture the chemiluminescent signal using an imaging system.

6. Stripping and Re-probing for Loading Control

(Recommended) To ensure accurate quantification, the same membrane can be stripped of

the first antibody set and re-probed for a loading control.

Incubate the membrane in a stripping buffer.

Wash thoroughly and repeat the immunodetection process (Steps 5.1-5.7) using the primary

antibody for the loading control (e.g., anti-GAPDH).

7. Data Analysis

Quantify the band intensities for the target protein and the loading control using densitometry

software (e.g., ImageJ).

For each sample, normalize the band intensity of the target protein to the intensity of its

corresponding loading control band.
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Calculate the percentage of protein remaining in each TCH-165-treated sample relative to

the vehicle-treated control sample (which is set to 100%).

Plot the percentage of remaining protein against the TCH-165 concentration to generate a

dose-response curve and determine parameters like DC50 (concentration for 50%

degradation).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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